molecular formula C23H25NO4 B613570 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid CAS No. 288617-77-6

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid

Cat. No.: B613570
CAS No.: 288617-77-6
M. Wt: 379,45 g/mole
InChI Key: MRJFPZWLOJOINV-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid is a compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis, where the Fmoc group protects the amino group during the formation of peptide bonds. The compound’s structure includes a fluorenyl ring, which provides stability and ease of removal under mild conditions, making it a popular choice in solid-phase peptide synthesis.

Mechanism of Action

Target of Action

It is known that this compound is used as a building block for the synthesis of stapled peptides . Stapled peptides are designed to interact with a wide range of targets, including proteins and other cellular components, depending on their specific sequence and structure .

Mode of Action

The mode of action of ®-N-Fmoc-2-(4’-pentenyl)alanine involves its incorporation into peptide sequences during synthesis . The compound contains a reactive alkenyl side chain that can be used to form a “staple” via ring-closing metathesis . This staple helps to stabilize the peptide’s secondary structure, enhancing its ability to interact with its target .

Biochemical Pathways

The specific biochemical pathways affected by ®-N-Fmoc-2-(4’-pentenyl)alanine depend on the nature of the stapled peptides in which it is incorporated . Stapled peptides can be designed to modulate a variety of biochemical pathways by interacting with key proteins or other cellular components .

Pharmacokinetics

It is known that stapled peptides, which can be synthesized using this compound, often exhibit improved stability, cell penetration, and target affinity . These properties can enhance the bioavailability of the peptides, allowing them to reach their targets more effectively .

Result of Action

The molecular and cellular effects of ®-N-Fmoc-2-(4’-pentenyl)alanine are determined by the specific stapled peptides in which it is incorporated . These peptides can have a wide range of effects, from modulating protein-protein interactions to altering cellular signaling pathways .

Action Environment

The action, efficacy, and stability of ®-N-Fmoc-2-(4’-pentenyl)alanine, as part of a stapled peptide, can be influenced by various environmental factors . These may include the presence of other biomolecules, pH, temperature, and the specific cellular or tissue environment . The design of stapled peptides often takes these factors into account to optimize their performance .

Biochemical Analysis

Biochemical Properties

The ®-N-Fmoc-2-(4’-pentenyl)alanine plays a crucial role in biochemical reactions. It is used as a coupling agent in peptide synthesis . The compound interacts with various enzymes and proteins during the synthesis process. The nature of these interactions is primarily through the formation of peptide bonds, which are crucial for the structure and function of proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-N-Fmoc-2-(4’-pentenyl)alanine can change over time. The compound is stable at room temperature and has a long shelf-life . It is also stable in aqueous washing operations, making it suitable for long-term use in in vitro studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid typically involves the protection of the amino group using the Fmoc group. One common method is the mixed anhydride method, where the corresponding protected amino acid reacts with sodium azide (NaN3) in the presence of isobutoxycarbonyl chloride (IBC-Cl) or acid chloride . This reaction yields the Fmoc-protected amino acid azide, which is stable at room temperature and can be isolated as a crystalline solid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers in industrial settings allows for efficient and scalable production of Fmoc-protected amino acids.

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Coupling Reactions: The protected amino acid can participate in peptide bond formation using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

    Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

    Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM) facilitates peptide bond formation.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid and the desired peptide chain, respectively.

Scientific Research Applications

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid is unique due to its specific structure, which includes a methylhept-6-enoic acid moiety. This structure provides distinct reactivity and stability, making it particularly useful in the synthesis of peptides with specific sequences and properties.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h3,5-8,10-13,20H,1,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJFPZWLOJOINV-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670478
Record name (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288617-77-6
Record name (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 288617-77-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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